molecular formula C7H9FN2O B13055416 (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol

(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol

Cat. No.: B13055416
M. Wt: 156.16 g/mol
InChI Key: KDEUXIJTHHDKQK-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a methanol group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol typically involves the reaction of cyclopropyl hydrazine with 4-fluoro-3-oxobutanenitrile under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of calcium/calmodulin-dependent protein kinase, which plays a role in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (5-Cyclopropyl-2-methyl-pyrazol-3-YL)methanol
  • (5-Cyclopropyl-4-chloro-1H-pyrazol-3-YL)methanol
  • (5-Cyclopropyl-4-bromo-1H-pyrazol-3-YL)methanol

Uniqueness

(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in drug development .

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

(3-cyclopropyl-4-fluoro-1H-pyrazol-5-yl)methanol

InChI

InChI=1S/C7H9FN2O/c8-6-5(3-11)9-10-7(6)4-1-2-4/h4,11H,1-3H2,(H,9,10)

InChI Key

KDEUXIJTHHDKQK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NNC(=C2F)CO

Origin of Product

United States

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